molecular formula C19H33NO3 B8229418 2,2-Diethoxy-N-(4-(hexyloxy)benzyl)ethanamine

2,2-Diethoxy-N-(4-(hexyloxy)benzyl)ethanamine

Cat. No.: B8229418
M. Wt: 323.5 g/mol
InChI Key: WBCMPXCRPPCZSO-UHFFFAOYSA-N
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Description

MP07-66 is a novel compound that is an analog of FTY720. Unlike FTY720, MP07-66 does not exhibit immunosuppressive effects. It is known for its ability to disrupt the SET-PP2A complex, leading to the reactivation of protein phosphatase 2A (PP2A). This reactivation triggers apoptosis in chronic lymphocytic leukemia cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MP07-66 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of MP07-66 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications. The compound is typically produced in powder form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MP07-66 undergoes several types of chemical reactions, including:

    Oxidation: MP07-66 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced species.

    Substitution: MP07-66 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

MP07-66 has several scientific research applications, including:

Mechanism of Action

MP07-66 exerts its effects by disrupting the SET-PP2A complex, leading to the reactivation of PP2A. This reactivation triggers a cascade of downstream events, including the dephosphorylation of key signaling proteins such as Akt, glycogen synthase kinase-3, and SHP-1. These events promote apoptosis through mechanisms such as Mcl-1 degradation and caspase-3 activation .

Comparison with Similar Compounds

MP07-66 is unique compared to other similar compounds due to its lack of immunosuppressive effects and its specific mechanism of action involving the reactivation of PP2A. Similar compounds include:

MP07-66 stands out due to its targeted action on the SET-PP2A complex and its potential therapeutic applications in chronic lymphocytic leukemia.

Properties

IUPAC Name

2,2-diethoxy-N-[(4-hexoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-4-7-8-9-14-23-18-12-10-17(11-13-18)15-20-16-19(21-5-2)22-6-3/h10-13,19-20H,4-9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCMPXCRPPCZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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